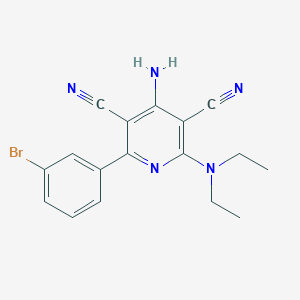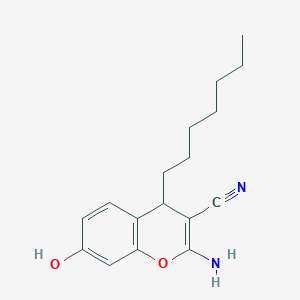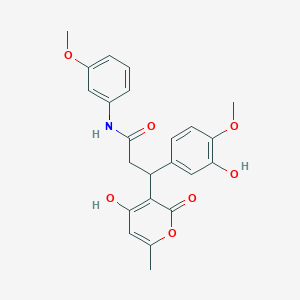![molecular formula C13H10N6O2S B11041518 3,6-diamino-5-cyano-N-(5-methyl-1,2-oxazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11041518.png)
3,6-diamino-5-cyano-N-(5-methyl-1,2-oxazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DIAMINO-5-CYANO-N~2~-(5-METHYL-3-ISOXAZOLYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a cyano group, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIAMINO-5-CYANO-N~2~-(5-METHYL-3-ISOXAZOLYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3,6-DIAMINO-5-CYANO-N~2~-(5-METHYL-3-ISOXAZOLYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
3,6-DIAMINO-5-CYANO-N~2~-(5-METHYL-3-ISOXAZOLYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-DIAMINO-5-CYANO-N~2~-(5-METHYL-3-ISOXAZOLYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3,6-DIAMINO-5-CYANO-N-(2-FLUOROPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE: Similar in structure but with a fluorophenyl group instead of an isoxazole moiety.
3,6-DIAMINO-N-(4-BROMOPHENYL)-5-CYANO-4-(FURAN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE: Contains a bromophenyl and furan group, differing in its substituents.
Uniqueness
What sets 3,6-DIAMINO-5-CYANO-N~2~-(5-METHYL-3-ISOXAZOLYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoxazole moiety, in particular, contributes to its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C13H10N6O2S |
|---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
3,6-diamino-5-cyano-N-(5-methyl-1,2-oxazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10N6O2S/c1-5-2-8(19-21-5)17-12(20)10-9(15)7-3-6(4-14)11(16)18-13(7)22-10/h2-3H,15H2,1H3,(H2,16,18)(H,17,19,20) |
InChI Key |
CSZBDKSISPUZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-5-[5-(propan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole](/img/structure/B11041439.png)
![5-(2,6-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11041445.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11041460.png)
![N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11041465.png)
![2-Benzyl-3,8,8-trimethyl-8,9-dihydro-2H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B11041467.png)

![N-(4-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11041492.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenylbutanamide](/img/structure/B11041505.png)

![ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11041512.png)
![methyl 5-[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B11041531.png)
![3-(4-methoxyphenyl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11041539.png)
![2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11041545.png)
